molecular formula C10H11NO3S B2995908 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid CAS No. 70648-87-2

2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid

Cat. No.: B2995908
CAS No.: 70648-87-2
M. Wt: 225.26
InChI Key: ABHZTPDZBMDHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid is an organic compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of an anilino group, a sulfanyl group, and an acetic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid can be compared with similar compounds such as:

    2-[(2-Amino-2-Oxoethyl)Sulfanyl]Acetic Acid: Lacks the aromatic ring, leading to different chemical and biological properties.

    2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Propionic Acid: Contains a propionic acid moiety instead of acetic acid, affecting its reactivity and applications.

    2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Butyric Acid: Has a butyric acid group, which can influence its solubility and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-9(6-15-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHZTPDZBMDHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.